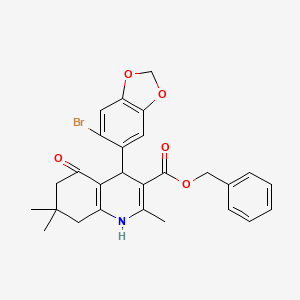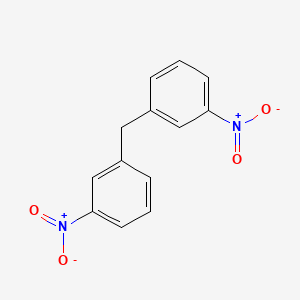![molecular formula C16H13Cl2NO B4962274 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as DCMF, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the chalcone family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Applications De Recherche Scientifique
3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been found to activate the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Furthermore, 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to induce the expression of tumor suppressor genes, such as p53 and p21, which play a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which contribute to oxidative stress and inflammation. 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and immune response. Additionally, 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is thought to be mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments include its relatively low cost, ease of synthesis, and broad range of biological activities. However, there are some limitations associated with its use, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Additionally, the mechanism of action of 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets.
Orientations Futures
There are several future directions for research on 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, including the identification of its molecular targets and the development of more potent and selective analogs. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in vivo, as well as its potential as a therapeutic agent in various diseases. Finally, the development of novel drug delivery systems that improve the solubility and bioavailability of 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one could enhance its clinical potential.
Méthodes De Synthèse
The synthesis of 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one involves the condensation of 3,4-dichloroaniline and 4-methylacetophenone in the presence of a base catalyst. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield the final product. The yield of 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Propriétés
IUPAC Name |
(E)-3-(3,4-dichloroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-2-4-12(5-3-11)16(20)8-9-19-13-6-7-14(17)15(18)10-13/h2-10,19H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPGQDUGSZXJNU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)


![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)


![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)